

# Morphological Profile of *Ilyonectria liriiodendri*: A Technical Guide

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This guide provides an in-depth overview of the key morphological characteristics of *Ilyonectria liriiodendri*, a significant fungal species implicated in black foot disease of grapevines and other plants. The data presented herein is a synthesis of findings from multiple scientific studies, intended to aid in the accurate identification and characterization of this pathogen for research and development purposes.

## Macroscopic Morphology: Colony Characteristics

The macroscopic appearance of *Ilyonectria liriiodendri* colonies is a primary diagnostic feature. Observations are typically made on standard culture media such as Potato Dextrose Agar (PDA).

Colonies of *I. liriiodendri* generally exhibit aerial mycelium that can be described as flaky to matted.<sup>[1]</sup> The coloration can vary from white to yellow or light brown, with some isolates showing a grayish-white margin and a mix of brown-white smooth mycelium.<sup>[1][2]</sup> The center of the colony on PDA may appear buff with felty aerial hyphae, while the margin is also buff, flat, and submerged.<sup>[3][4]</sup> The colony margins are typically whole or slightly lobulated.<sup>[1]</sup>

Table 1: Colony Growth and Appearance of *Ilyonectria liriiodendri*

Parameter	Description	Source(s)
Culture Medium	Potato Dextrose Agar (PDA)	[1][3][4][5]
Color	White to yellow, light brown, buff, cinnamon, dark brown	[1][3][4][6]
Mycelium Appearance	Aerial, flaky to matted, felty	[1][3][4][6]
Colony Margin	Whole, slightly lobulated, light orange	[1][5]
Growth Rate (Diameter)	~57.8 mm after 20 days at 25°C	[1]
	78 mm after 17 days at 20°C	[5]
	50.3 mm after 14 days on PDA	[3][4]
Daily Growth Rate	0.40 mm at 5°C	[1]
	0.75 mm at 10°C	[1]

## Microscopic Morphology: Spores and Conidiophores

Microscopic examination reveals the detailed structures of the asexual reproductive components of *I. liriodendri*, which are crucial for species-level identification. These include macroconidia, microconidia, chlamydospores, and the conidiophores from which conidia are produced.

### 2.1 Conidia

*Ilyonectria liriodendri* produces both macroconidia and microconidia. Macroconidia are typically cylindrical, straight to slightly curved, and possess multiple septa.[2][3] Microconidia are abundant, generally aseptate (lacking septa), and have an elliptical or oval shape.[2][3]

Table 2: Dimensions of *Ilyonectria liriodendri* Conidia

Structure	Septation	Dimensions (μm)	Source(s)
Macroconidia	1-septate	(10-) 17.5 (-21) × (3-) 4.5 (-5)	<a href="#">[2]</a>
(11.5-) 17 (-24.5) × (2-) 3 (-3.5)	<a href="#">[3]</a>		
2-septate		(20-) 26 (-32.5) × (5-) 5.5 (-6.5)	<a href="#">[2]</a>
(11.5-) 15.5 (-20.5) × (2.5-) 3 (-4.5)	<a href="#">[3]</a>		
3-septate		(20-) 32.5 (-35) × (5-) 5.5 (-7)	<a href="#">[2]</a>
(13-) 18.5 (-24) × (2.5-) 3.5 (-4.5)	<a href="#">[3]</a>		
1-3 septate		35.6 × 5.3 (average)	<a href="#">[6]</a>
Microconidia	0-1 septate	(6-) 10 (-15) × (2.5-) 4 (-5)	<a href="#">[2]</a>
Aseptate		(4.5-) 6 (-8) × (1.5-) 2 (-3)	<a href="#">[3]</a>
0-1 septate		12.5 × 6.0 (average)	<a href="#">[6]</a>

## 2.2 Chlamydospores

Chlamydospores are thick-walled resting spores that allow the fungus to survive in adverse conditions.[\[7\]](#) In *I. liriodendri*, they are medium brown, globose to subglobose, and can be found singly, in short chains, or as intercalary or terminal structures within the mycelium.[\[5\]](#)[\[8\]](#)

Table 3: Dimensions of *Ilyonectria liriodendri* Chlamydospores

Parameter	Description	Source(s)
Shape	Globose to subglobose, ellipsoids	[5][8]
Arrangement	Singly or in chains (intercalary or terminal)	[2][5][8]
Dimensions (μm)	(10-) 16.5 (-20.5) × (7.5) 11.5 (16)	[2]
	8.5–20 × 9.0–16.5	[8]
	8.9–18.8 × 9.7–15.7	[5]
	(7.5-) 13.5 (-19) × (6.5-) 12 (-15.5)	[3]

## 2.3 Conidiophores and Phialides

Conidiophores of *I. lirioidendri* are structures that bear the conidia-producing cells (phialides). They can be simple or complex, unbranched or sparsely branched, long, and slender, arising from aerial hyphae.[2][3][4] They can also form sporodochial pulvinate domes of slimy masses on Synthetic Nutrient-poor Agar (SNA).[3][4]

Table 4: Dimensions of *Ilyonectria lirioidendri* Conidiophores and Phialides

Structure	Dimensions (μm)	Source(s)
Conidiophores	(29-) 63 (-88)	[3][4]
Phialides	(13.5-) 21.5 (-32.5) long; (1.5-) 2 (-3) wide at base; (1-) 1.5 (-2) wide at apex	[3]

## Experimental Protocols for Morphological Characterization

Accurate morphological identification of *Ilyonectria lirioidendri* relies on standardized laboratory procedures for fungal isolation, cultivation, and microscopic observation.

### 3.1 Fungal Isolation

- Sample Collection: Obtain tissue fragments from the roots and basal parts of symptomatic plants showing necrosis.[\[6\]](#)
- Surface Sterilization: Wash the tissue fragments under running water. Subsequently, sterilize the surface by immersing them in 70% ethanol for 20-30 seconds, followed by a 2% sodium hypochlorite (NaOCl) solution for 4 minutes.[\[6\]](#)
- Rinsing: Rinse the sterilized fragments twice in sterile distilled water to remove residual sterilants.[\[6\]](#)
- Plating: Place the dried tissue fragments onto Potato Dextrose Agar (PDA) amended with an antibiotic (e.g., 1.000 mg L-1 rifampicin) to inhibit bacterial growth.[\[1\]](#)
- Incubation: Incubate the plates at 25°C in the dark for 10-20 days.[\[1\]](#)[\[6\]](#)

### 3.2 Monosporic Culture (Single Spore Isolation)

- Spore Suspension: After incubation, when conidia are observed, scrape the surface of the mycelium to create a spore suspension in sterile water.[\[1\]](#)
- Dilution and Streaking: Place a drop of the spore suspension on an agar/water medium plate and streak it to dilute the conidia.[\[1\]](#)
- Germination and Isolation: After 48 hours, identify germinated spores under a microscope. Using a sterile stylet, excise a single germinated spore and transfer it to a fresh PDA plate.[\[1\]](#)
- Incubation: Incubate the new plate at 25 ± 1°C for approximately 20 days, or until the mycelial growth reaches the edges of the Petri dish.[\[1\]](#)

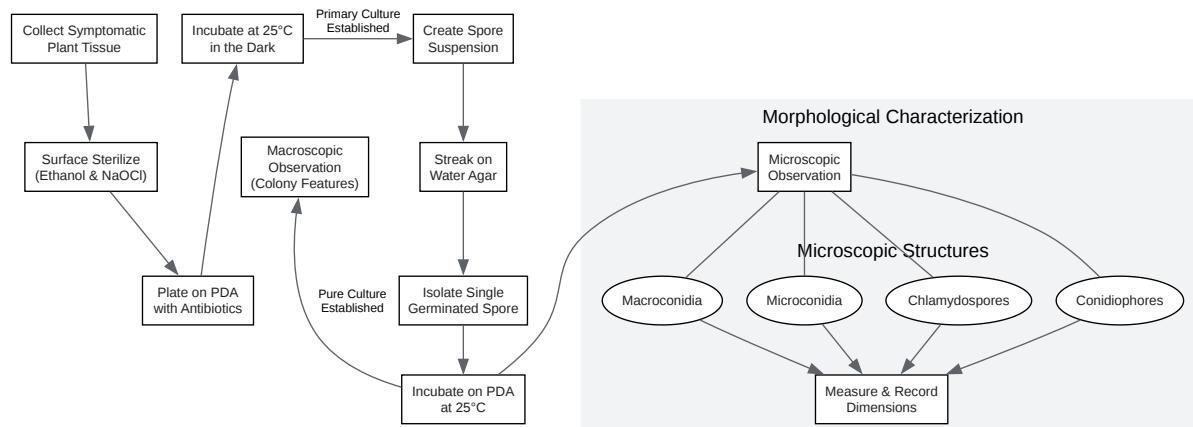
### 3.3 Microscopic Characterization

- Slide Preparation: Mount a small portion of the fungal colony from the monosporic culture in a drop of lactic acid or a suitable mounting fluid on a microscope slide.

- Observation: Use a light microscope to observe and measure the dimensions of at least 30-50 structures (macroconidia, microconidia, chlamydospores, conidiophores, and phialides) to ensure statistical relevance.
- Culture Media for Sporulation: For detailed characterization of conidiophores and conidia, cultivate the fungus on various media such as PDA, Oatmeal Agar (OA), Malt Extract Agar (MEA), and Synthetic Nutrient-poor Agar (SNA), as sporulation characteristics can vary with the nutrient source.[3][9]

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the morphological identification of *Ilyonectria liriiodendri*.



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